An In-depth Technical Guide to Bisaramil Hydrochloride: Chemical Structure and Synthesis
An In-depth Technical Guide to Bisaramil Hydrochloride: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisaramil hydrochloride is a potent antiarrhythmic agent demonstrating both Class I and Class IV activities. Its unique chemical structure, centered on a 3,7-diazabicyclo[3.3.1]nonane core, confers specific pharmacological properties, including sodium and calcium channel blocking capabilities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and pharmacological profile of Bisaramil hydrochloride. Detailed experimental protocols for its synthesis and for key pharmacological assays are presented, alongside structured data and visualizations to facilitate understanding and further research.
Chemical Structure and Properties
Bisaramil hydrochloride is the hydrochloride salt of the compound (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate (B1228818). The core of the molecule is a rigid bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.
Chemical Structure:
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IUPAC Name: (1R,5S,9s)-3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl 4-chlorobenzoate hydrochloride
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Synonyms: Bisaramil HCl, NK-1556, RGH-2957
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CAS Number: 96480-44-3
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Molecular Formula: C₁₇H₂₄Cl₂N₂O₂
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Molecular Weight: 359.29 g/mol
Physicochemical Properties:
A summary of the key physicochemical properties of Bisaramil hydrochloride is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₄Cl₂N₂O₂ | |
| Molecular Weight | 359.29 g/mol | |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Calculated pKa (basic) | 9.42 | |
| Calculated LogP | 2.80 |
Table 1: Physicochemical Properties of Bisaramil Hydrochloride
Synthesis of Bisaramil Hydrochloride
The synthesis of Bisaramil hydrochloride involves a multi-step process commencing with the construction of the core 3,7-diazabicyclo[3.3.1]nonane ring system, followed by functional group manipulations to introduce the ethyl and methyl substituents, esterification, and final salt formation. A plausible synthetic pathway is outlined below.
Synthesis Pathway
The overall synthetic strategy can be visualized as a three-stage process:
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Formation of the Bispidinone Core: Typically achieved through a double Mannich reaction.
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Reduction and Functionalization: Reduction of the ketone and introduction of the specific N-alkyl groups.
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Esterification and Salt Formation: Coupling of the functionalized bispidinol (B1255552) with 4-chlorobenzoic acid and subsequent conversion to the hydrochloride salt.
Caption: Proposed synthetic pathway for Bisaramil hydrochloride.
Experimental Protocols
The following are detailed, illustrative protocols for the key synthetic steps. Note that specific reaction conditions may require optimization.
Protocol 2.2.1: Synthesis of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This procedure is adapted from the general principles of the Mannich reaction for the synthesis of bispidinones.
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Reaction Setup: To a solution of N-ethyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (2.2 equivalents) and methylamine (B109427) hydrochloride (1.1 equivalents).
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Reaction: Stir the mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
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Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x volumes).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2.2.2: Reduction of 3-Methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
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Reaction Setup: Dissolve the synthesized bispidinone (1 equivalent) in a suitable solvent like methanol (B129727) or ethanol.
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Reduction: Cool the solution to 0 °C in an ice bath and add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
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Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.
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Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol, 3-methyl-7-ethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol.
Protocol 2.2.3: Esterification and Hydrochloride Salt Formation
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Esterification: Dissolve the synthesized alcohol (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C and add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise.
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Reaction: Stir the reaction mixture at room temperature overnight.
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Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
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Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude Bisaramil free base by column chromatography.
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Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
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Isolation: Collect the precipitated Bisaramil hydrochloride by filtration, wash with cold solvent, and dry under vacuum.
Pharmacological Profile
Bisaramil is a potent antiarrhythmic agent with a dual mechanism of action, acting as both a sodium channel blocker (Class I) and a calcium channel blocker (Class IV).
Mechanism of Action
Bisaramil's antiarrhythmic effects stem from its ability to modulate cardiac ion channels. It blocks the fast sodium current, which slows the upstroke of the cardiac action potential and reduces the speed of conduction. Additionally, it inhibits L-type calcium channels, leading to a decrease in sinoatrial and atrioventricular nodal conduction and a reduction in myocardial contractility.
Caption: Signaling pathway of Bisaramil's antiarrhythmic action.
Preclinical Efficacy
Preclinical studies in various animal models have demonstrated the antiarrhythmic efficacy of Bisaramil hydrochloride.
| Animal Model | Arrhythmia Induction | Effective Dose Range (i.v.) | Reference |
| Rat | Chloroform-induced | 0.1 - 2 mg/kg | [2] |
| Mouse | Aconitine-induced | 0.1 - 2 mg/kg | [2] |
| Guinea Pig | Ouabain-induced | 0.1 - 2 mg/kg | [2] |
| Dog | Coronary ligation-induced | 0.1 - 2 mg/kg | [2] |
Table 2: Antiarrhythmic Activity of Bisaramil Hydrochloride in Animal Models
| Species | Route of Administration | Therapeutic Index | Reference |
| Rat | Intravenous (i.v.) | 19.6 | [2] |
| Rat | Oral (p.o.) | 46.5 | [2] |
| Dog | Intravenous (i.v.) | 5.0 | [2] |
| Dog | Oral (p.o.) | 15.5 | [2] |
Table 3: Therapeutic Index of Bisaramil Hydrochloride
Experimental Protocols for Pharmacological Assays
The following are generalized protocols for inducing arrhythmias in animal models to evaluate the efficacy of antiarrhythmic drugs like Bisaramil.
Protocol 3.3.1: Chloroform-Induced Arrhythmia in Rats
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Animal Preparation: Anesthetize male Wistar rats with a suitable anesthetic (e.g., urethane).
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Drug Administration: Administer Bisaramil hydrochloride or vehicle intravenously via a cannulated jugular vein.
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Arrhythmia Induction: After a set period, induce arrhythmia by administering chloroform (B151607) via inhalation until the onset of ventricular fibrillation, as monitored by electrocardiogram (ECG).
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Endpoint: The primary endpoint is the prevention or delay in the onset of arrhythmias in the drug-treated group compared to the control group.
Protocol 3.3.2: Aconitine-Induced Arrhythmia in Mice
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Animal Preparation: Use male albino mice.
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Drug Administration: Administer Bisaramil hydrochloride or vehicle intraperitoneally.
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Arrhythmia Induction: After a predetermined time, administer a lethal dose of aconitine (B1665448) intravenously.
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Endpoint: Record the time to the onset of ventricular tachycardia and ventricular fibrillation. An effective antiarrhythmic agent will significantly prolong these times.
Protocol 3.3.3: Ouabain-Induced Arrhythmia in Guinea Pigs
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Animal Preparation: Anesthetize guinea pigs and monitor ECG.
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Drug Administration: Administer Bisaramil hydrochloride or vehicle intravenously.
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Arrhythmia Induction: Infuse ouabain (B1677812) at a constant rate until the appearance of characteristic ECG changes indicative of arrhythmia (e.g., ventricular premature beats, ventricular tachycardia).
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Endpoint: The dose of ouabain required to induce arrhythmia is determined. A higher required dose in the treated group indicates antiarrhythmic activity.[3]
Protocol 3.3.4: Coronary Ligation-Induced Arrhythmia in Dogs
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Animal Preparation: Anesthetize mongrel dogs and perform a thoracotomy to expose the heart.
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Arrhythmia Induction: Ligate a major coronary artery (e.g., the left anterior descending artery) to induce myocardial ischemia and subsequent arrhythmias.
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Drug Administration: Administer Bisaramil hydrochloride or vehicle intravenously before or after coronary ligation.
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Endpoint: Monitor the incidence and severity of arrhythmias over several hours. The reduction in arrhythmic events is a measure of drug efficacy.
Conclusion
Bisaramil hydrochloride is a promising antiarrhythmic agent with a well-defined chemical structure and a dual mechanism of action. The synthesis, while multi-step, relies on established chemical transformations. Its efficacy has been demonstrated in a range of preclinical models. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of Bisaramil hydrochloride. Further research is warranted to fully elucidate its clinical potential and safety profile in humans.
